molecular formula C19H24N8O2 B2407020 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034583-04-3

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2407020
CAS No.: 2034583-04-3
M. Wt: 396.455
InChI Key: ULPFGBVONGVIAZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . These types of compounds are often found in pharmaceuticals and exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the triazole ring through a cyclization reaction . The exact method would depend on the specific substituents and their positions on the rings.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen in the triazole and pyrimidine rings suggests the possibility of hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich nitrogen atoms in the triazole and pyrimidine rings, which could act as nucleophiles in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could make it a potential ligand for metal ions .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Pyrazolo[1,5-a]pyrimidine Derivatives : A study by Abdel‐Aziz et al. (2008) focused on synthesizing novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other heterocyclic derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety. Some of these compounds showed moderate antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents Abdel‐Aziz, H., Hamdy, N., Fakhr, I., & Farag, A. (2008).

  • Anticoronavirus and Antitumoral Activity : Jilloju et al. (2021) discovered derivatives with significant in vitro anticoronavirus and antitumoral activity. This study underscores the importance of subtle structural variations in tuning biological properties towards specific therapeutic applications Jilloju, P. C., Persoons, L., Kurapati, S., Schols, D., de Jonghe, S., Daelemans, D., & Vedula, R. R. (2021).

  • Cyclocondensation Reactions : Research by Desenko et al. (1998) explored cyclocondensation reactions involving triazolo[1,5-a]pyrimidine compounds, leading to the synthesis of novel heterocyclic structures with potential pharmacological properties Desenko, S., Komykhov, S. A., Orlov, V., & Meier, H. (1998).

  • Antimicrobial Agents : Mabkhot et al. (2016) synthesized new thiophene-based heterocycles as potential antimicrobial agents. Their findings highlight the utility of heterocyclic compounds in addressing antibiotic resistance Mabkhot, Y., Alatibi, F., El-Sayed, N., Kheder, N. A., & Al-showiman, S. (2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential biological activities of this compound, as well as methods for its synthesis and modification .

Properties

IUPAC Name

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O2/c1-12-10-13(2)27-19(22-12)23-15(24-27)18(28)26-9-5-6-14(11-26)29-17-16(25(3)4)20-7-8-21-17/h7-8,10,14H,5-6,9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPFGBVONGVIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)OC4=NC=CN=C4N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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